N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Formation of Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reaction: The benzothiazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction.
Acetamide Formation: The final step involves the acylation of the coupled product with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole and thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The benzothiazole ring is known to interact with bacterial DNA gyrase, while the thiophene ring can disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(5-nitro-1,3-benzoxazol-2-yl)sulfanylacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-13-7-8-15(11-14(13)2)12-19(24)23-20-16(9-10-25-20)21-22-17-5-3-4-6-18(17)26-21/h3-11H,12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZZELUXPIEQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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